molecular formula C10H9NO B1626236 Chroman-3-carbonitrile CAS No. 89197-60-4

Chroman-3-carbonitrile

Cat. No. B1626236
CAS RN: 89197-60-4
M. Wt: 159.18 g/mol
InChI Key: KNCKBYYGFRTCKN-UHFFFAOYSA-N
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Description

Chroman-3-carbonitrile, also known as 3-Cyanochromone or 4-Oxo-4H-1-benzopyran-3-carbonitrile, is a cyano substituted 1-benzopyran-4-one . It is an α,β-unsaturated nitrile and also an α,β-unsaturated ketone . Its molecule has electron deficiency at 3 sites i.e C (carbon) at second position, C of cyano and carbonyl group .


Synthesis Analysis

This compound can be synthesized by one-pot methods . In one study, a series of novel chroman derivatives including acyclic amidochromans, chromanyl esters and chromanyl acrylates were designed, synthesized and fully characterized . Another study introduced a very effective Cu 3 TiO 4 /g-C 3 N 5 photocatalyst for the production of compounds containing chromene-3-carbonitriles .


Molecular Structure Analysis

This compound is a 3-substituted chromone . It is an α,β-unsaturated nitrile and also an α,β-unsaturated ketone . Its molecule has electron deficiency at 3 sites i.e C (carbon) at second position, C of cyano and carbonyl group .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of pharmaceutically active carbonitriles . It can also be used in multi-component reactions (MCRs) to create a variety of heterocyclic compounds with applicability in medicine, pharmaceuticals, and agrochemistry .


Physical And Chemical Properties Analysis

This compound has the empirical formula C10H5NO2 and a molecular weight of 171.15 . It is an α,β-unsaturated nitrile and also an α,β-unsaturated ketone .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Chroman-3-carbonitrile is involved in various chemical transformations, such as its reaction with cyclohexanediones, leading to the synthesis of bis[1]chromenophenanthrolines. This demonstrates its potential in creating complex organic compounds (Ibrahim & El-Gohary, 2016).
  • It is also used in the selective oxidation of sulfides to sulfoxides, showcasing its role in catalytic processes (Supale & Gokavi, 2008).
  • Further, its reactivity towards nucleophilic reagents has been studied, leading to a variety of heterocyclic systems, which is essential for the development of new pharmaceuticals and materials (Ibrahim & El-Gohary, 2016).

Applications in Material Science

  • The use of this compound in the synthesis of [1]benzopyrano[b]pyridin-3-carbonitriles via a green and economical method using nickel (II) chromite nanoparticles highlights its relevance in eco-friendly material synthesis (Shadmehr & Abdolmohammadi, 2020).
  • Its derivatives have been studied for their effects in inhibiting vascular smooth muscle cell proliferation, indicating its potential in addressing vascular diseases (Boscoboinik, Ozer, Moser, & Azzi, 1995).

Photovoltaic and Electrochemical Applications

  • This compound derivatives have been used in the fabrication of organic–inorganic photodiodes, demonstrating their utility in the development of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
  • Moreover, nitrogen-doped carbon thin films synthesized using this compound have shown promising applications in solar cells, emphasizing its role in renewable energy technologies (Cui et al., 2011).

Mechanism of Action

While the exact mechanism of action of Chroman-3-carbonitrile is not fully understood, it is known that chroman derivatives can induce apoptosis, a naturally occurring process by which a cell is directed to programmed cell death . This property makes chroman derivatives potentially useful in the development of anti-inflammatory and anticancer agents .

Future Directions

The synthesis of pharmaceutically active carbonitriles, including Chroman-3-carbonitrile, is an area of ongoing research . Efforts are being made to make the synthesis process more efficient, environmentally friendly, and sustainable . The development of new and safer therapeutic agents is also a key future direction .

properties

IUPAC Name

3,4-dihydro-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCKBYYGFRTCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551605
Record name 3,4-Dihydro-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89197-60-4
Record name 3,4-Dihydro-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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